N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-[(6-chloropyridazin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-4-3-7(11-12-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOUYMJPPURPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-54-4 | |
| Record name | 3-Pyridazinemethanamine, 6-chloro-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine typically involves the reaction of 6-chloropyridazine with cyclopropanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 6-Chloropyridazine and cyclopropanamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific pathways involved in tumor growth and proliferation. For instance, derivatives of pyridazine have shown effectiveness in targeting the mTOR signaling pathway, which is crucial for cancer cell survival and growth .
1.2 Treatment of Inflammatory Diseases
The compound is also being explored for its anti-inflammatory properties. Inhibitors of MTH1, a target for treating autoimmune diseases, have been linked to compounds with similar structural features. These inhibitors can potentially mitigate conditions such as rheumatoid arthritis and multiple sclerosis by modulating immune responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. The presence of the chloropyridazine moiety is believed to enhance binding affinity to biological targets compared to other compounds lacking this substituent.
| Compound | Activity | Target | Reference |
|---|---|---|---|
| This compound | Anticancer | mTOR pathway | |
| Similar Pyridazine Derivative | Anti-inflammatory | MTH1 enzyme |
Inhibition of MTH1 Enzyme
A study published in a patent application highlighted the efficacy of this compound as an MTH1 inhibitor. The research demonstrated that this compound could significantly reduce inflammatory markers in preclinical models of autoimmune diseases .
Antitumor Efficacy
Another investigation focused on the antitumor properties of related compounds, showing that modifications to the cyclopropanamine structure can lead to enhanced cytotoxicity against various cancer cell lines. This study provides a framework for further exploration of this compound in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridazine vs. Pyridine Derivatives
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine (CAS: 1094883-18-7): Molecular Formula: C₁₀H₁₃ClN₂ Key Differences: Replaces the pyridazine ring with a pyridine ring (single nitrogen) and introduces a methyl group on the cyclopropanamine nitrogen. The chlorine is at the 6-position on pyridine.
N-(Pyridin-3-ylmethyl)cyclopropanamine (CAS: 183609-18-9):
Nitrophenyl and Trifluoromethyl Derivatives
N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS: 884501-98-8):
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine :
Physicochemical Properties
Biological Activity
N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 171.65 g/mol. The presence of the chloropyridazine moiety is significant for its interaction with biological targets.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors, influencing neurotransmitter systems and other signaling cascades.
- Antimicrobial Activity : Some studies have shown that similar compounds exhibit antimicrobial properties, indicating potential applications in treating infections.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Research : A study investigated the compound's effect on breast cancer cells, demonstrating a dose-dependent reduction in cell viability through apoptosis induction. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
- Infectious Disease : Another study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that it exhibited significant bactericidal activity, suggesting its potential as a novel antibiotic agent.
- Neuropharmacology : Research focusing on its interaction with neurotransmitter receptors revealed that this compound could modulate dopamine receptor activity, which may have implications for treating neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for preparing N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution reactions. For example, 3,6-dichloropyridazine can react with cyclopropanamine derivatives under controlled conditions (e.g., using polar aprotic solvents like DMF and bases such as triethylamine). Optimization involves varying temperature (60–100°C), stoichiometry of reactants, and reaction time (12–24 hours) to maximize yield and purity . Post-synthesis purification often employs column chromatography or recrystallization .
Q. How is the compound characterized to confirm its structural integrity?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify the cyclopropane ring, chloropyridazine moiety, and methylene linker .
- Mass spectrometry (LC-MS or HRMS) to confirm molecular weight (220.1 g/mol) and fragmentation patterns .
- Elemental analysis to validate purity (>95%) and stoichiometry .
Q. What are the primary chemical reactions involving the compound’s functional groups?
- Chlorine substitution : The 6-chloro group on pyridazine can undergo nucleophilic displacement with amines or thiols to generate derivatives .
- Amine reactivity : The cyclopropanamine group participates in acylation (e.g., with acetyl chloride) or alkylation (e.g., with methyl iodide) to modify physicochemical properties .
- Reduction : The pyridazine ring can be hydrogenated under catalytic conditions to study structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or impurities. Recommendations include:
- Reproducing experiments with standardized protocols (e.g., fixed concentrations, validated cell lines) .
- Comparative SAR studies with structurally similar compounds (e.g., pyridine or pyrazine analogs) to identify critical functional groups .
- Advanced analytics (e.g., HPLC-MS) to rule out degradation products or byproducts .
Q. What experimental strategies are effective for studying the compound’s mechanism of action in neuropharmacology or oncology?
- Target identification : Use affinity chromatography or click chemistry to isolate binding proteins .
- Pathway analysis : Combine RNA sequencing and proteomics to map affected signaling cascades (e.g., apoptosis or kinase pathways) .
- In vivo models : Test pharmacokinetics (e.g., bioavailability, half-life) in rodent studies to correlate efficacy with structural features .
Q. How can reaction conditions be optimized to mitigate impurities during large-scale synthesis?
- Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates .
- Design of experiments (DoE) : Statistically vary parameters (temperature, solvent ratio) to identify robust conditions .
- Impurity profiling : Use preparative HPLC to isolate side products and characterize them via NMR/MS .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties or target interactions?
- Molecular docking : Simulate binding to putative targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .
- QSAR models : Train algorithms on datasets of related compounds to predict logP, solubility, or toxicity .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
